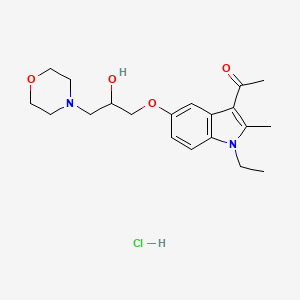
1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1-ethyl-5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C20H29ClN2O4 . It has a molecular weight of 396.9 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C20H28N2O4.ClH/c1-4-22-14 (2)20 (15 (3)23)18-11-17 (5-6-19 (18)22)26-13-16 (24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H . The Canonical SMILES string is CCN1C (=C (C2=C1C=CC (=C2)OCC (CN3CCOCC3)O)C (=O)C)C.Cl . Physical And Chemical Properties Analysis
This compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 396.1815851 g/mol . The topological polar surface area is 63.9 Ų . The heavy atom count is 27 .Scientific Research Applications
Efficient Synthesis Techniques
- An efficient synthesis of NK(1) receptor antagonist Aprepitant, which involves a direct condensation to yield a 2-hydroxy-1,4-oxazin-3-one, demonstrates advanced methodologies for producing complex molecules with potential therapeutic uses (Brands et al., 2003).
Heterocyclic Compound Synthesis
- Research on the synthesis of heterocyclic compounds, such as N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine reacting with morpholines, highlights the versatility of morpholine derivatives in generating pharmacologically relevant structures (Borisov et al., 2007).
Microwave-Assisted Organic Synthesis
- A study on microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via the Mannich reaction shows the efficiency of modern synthesis techniques in creating morpholine-containing compounds, which could be related to the target compound's synthesis (Aljohani et al., 2019).
Anti-inflammatory and Antimicrobial Applications
- The design and synthesis of thiophene derivatives including a morpholine moiety, and their evaluation for anti-inflammatory activity, demonstrate the potential for compounds with morpholine groups to serve as bases for therapeutic agents (Helal et al., 2015).
- A molecular docking study of novel synthesized pyrazole derivatives, including morpholinophenyl ethanone, for antibacterial activity, suggests the application of morpholine derivatives in addressing microbial resistance (Khumar et al., 2018).
Novel Synthetic Pathways
- Innovative synthetic routes to morpholinones, as highlighted by catalytic enantioselective synthesis enabled by aza-benzilic ester rearrangement, illustrate the development of complex morpholine-containing frameworks for potential pharmaceutical applications (He et al., 2021).
properties
IUPAC Name |
1-[1-ethyl-5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methylindol-3-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-4-22-14(2)20(15(3)23)18-11-17(5-6-19(18)22)26-13-16(24)12-21-7-9-25-10-8-21;/h5-6,11,16,24H,4,7-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTHRLDACWOBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCOCC3)O)C(=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)



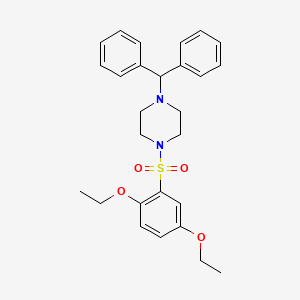
![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)
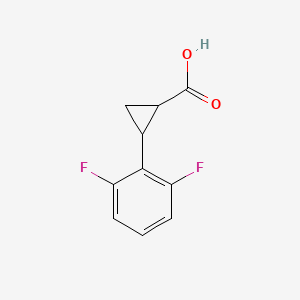
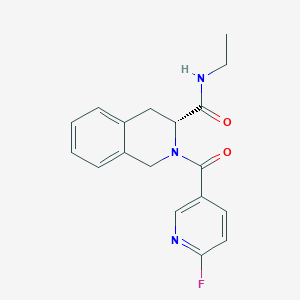
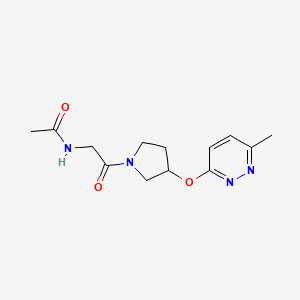
![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)

